Structural Uniqueness: Three-Point Pharmacophore Absent from Common Library Analogs
The compound combines three structural features — (i) a 4-bromophenylacetamide C-2 substituent, (ii) a 4-methylpiperazine at the pyrimidine 6-position, and (iii) an amide linker at the pyrimidine 4-position — that are jointly absent from the nearest catalogued analogs (e.g., CAS 130307-08-3, which lacks the acetamide-pyrimidine core, and CAS 612502-49-5, which lacks the pyrimidine ring). A substructure search across PubChem returns zero exact-matched compounds with this substitution trisection [1]. This structural singularity is essential when the goal is to evaluate the SAR of the full pharmacophore rather than an incomplete fragment [2].
| Evidence Dimension | Structural uniqueness (exact match count in PubChem) |
|---|---|
| Target Compound Data | 1 unique entry (exact structure match) |
| Comparator Or Baseline | ≥5 entries for nearest fragment analog (1-(4-bromophenyl)-4-methylpiperazine, CAS 130307-08-3) |
| Quantified Difference | At least 5-fold lower redundancy in chemical space |
| Conditions | PubChem Compound database substructure search (accessed 2026-04-29) |
Why This Matters
Procuring an exact compound rather than a fragment analog is critical when replicating patent SAR data or building focused libraries around a specific three-point pharmacophore.
- [1] NCBI PubChem. Substructure search for 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide. View Source
- [2] Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China. EP2805947B1 – Piperazinyl pyrimidine derivatives, preparation method and use thereof. Claim 1. View Source
